molecular formula C23H28ClN3O5S2 B11247815 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B11247815
M. Wt: 526.1 g/mol
InChI Key: ZUBYIDYVRWJASI-UHFFFAOYSA-N
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Description

1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of benzenesulfonyl and chlorophenylmethanesulfonyl groups attached to a piperidine ring, which is further connected to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with piperazine to form 1-(benzenesulfonyl)piperazine. This intermediate is then reacted with 1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with GABA receptors, influencing neurotransmission and exhibiting potential anthelmintic effects .

Comparison with Similar Compounds

Uniqueness: 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of benzenesulfonyl and chlorophenylmethanesulfonyl groups provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H28ClN3O5S2

Molecular Weight

526.1 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]methanone

InChI

InChI=1S/C23H28ClN3O5S2/c24-21-8-4-6-19(16-21)18-33(29,30)27-11-5-7-20(17-27)23(28)25-12-14-26(15-13-25)34(31,32)22-9-2-1-3-10-22/h1-4,6,8-10,16,20H,5,7,11-15,17-18H2

InChI Key

ZUBYIDYVRWJASI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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